(3S)-N-cyclopropyl-3-[[(2R)-3-(cyclopropylmethylsulfonyl)-2-[[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]propanoyl]amino]-2-oxopentanamide
Overview
Description
This would typically include the compound’s systematic name, any common names, and its classification (e.g., organic, inorganic, polymer, etc.).
Synthesis Analysis
This involves a detailed description of how the compound can be synthesized, including the starting materials, reagents, and conditions required for the reaction.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis
This would involve a discussion of the reactions that the compound can undergo, including any catalysts that might be required and the conditions under which the reactions occur.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity/basicity, reactivity, etc.).Scientific Research Applications
Synthesis and Characterization
Synthesis of Related Compounds : The synthesis of compounds related to (3S)-N-cyclopropyl-3-[[(2R)-3-(cyclopropylmethylsulfonyl)-2-[[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]propanoyl]amino]-2-oxopentanamide, such as pitavastatin intermediates, has been investigated. These studies involve various synthesis methods, including reactions at low temperatures to enhance yield and simplify operations (Wang Zhixiang, 2008).
Bioanalytical Methods : Research on compounds with structural similarities, such as Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazol-5-yl)-3-oxopropanoate, a molecule with acetylcholinesterase inhibition properties, involves developing bioanalytical methods for quantitative measurement using techniques like RP-HPLC. This includes studying the stability of these compounds in various conditions (Nemani, Shard, & Sengupta, 2018).
Molecular Structure and Derivatives : Investigations into the molecular structure and synthesis of derivatives, such as trifluoromethylated compounds and isoxazolidines, provide insight into the chemistry related to the compound . These studies involve regio- and stereo-selective synthesis processes (Tsuge, Okano, & Eguchi, 1995).
Cycloaddition Reactions : The 1,3-dipolar cycloaddition reactions involving trifluoropropene derivatives, which are structurally related to the compound of interest, have been explored. This research contributes to understanding the chemical reactions and formations of isoxazolines (Markitanov, Timoshenko, & Shermolovich, 2018).
Drug Development and Applications
Inhibitor Development : Research into the development of inhibitors, such as nonsteroidal antiandrogens, where similar structural moieties are involved, helps understand the potential medical applications of the compound. Studies focus on the synthesis and structure-activity relationships, providing insights into how similar compounds can be used in medical treatments (Tucker, Crook, & Chesterson, 1988).
Metabolite Profiling and Biocatalysis : Application of biocatalysis to drug metabolism, as seen in the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds, illustrates how similar compounds can be metabolically processed. This research aids in understanding the metabolic pathways and potential applications in clinical settings (Zmijewski et al., 2006).
Safety And Hazards
This would involve a discussion of any safety concerns associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, such as new reactions that the compound could be used in, or new applications for the compound in areas like medicine or materials science.
properties
IUPAC Name |
(3S)-N-cyclopropyl-3-[[(2R)-3-(cyclopropylmethylsulfonyl)-2-[[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]propanoyl]amino]-2-oxopentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29F4N3O5S/c1-2-17(19(31)22(33)28-16-9-10-16)30-21(32)18(12-36(34,35)11-13-3-4-13)29-20(23(25,26)27)14-5-7-15(24)8-6-14/h5-8,13,16-18,20,29H,2-4,9-12H2,1H3,(H,28,33)(H,30,32)/t17-,18-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUXXDKQNAHHON-BJLQDIEVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C(=O)NC1CC1)NC(=O)C(CS(=O)(=O)CC2CC2)NC(C3=CC=C(C=C3)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)C(=O)NC1CC1)NC(=O)[C@H](CS(=O)(=O)CC2CC2)N[C@@H](C3=CC=C(C=C3)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29F4N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-N-cyclopropyl-3-[[(2R)-3-(cyclopropylmethylsulfonyl)-2-[[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]propanoyl]amino]-2-oxopentanamide | |
CAS RN |
1310340-58-9 | |
Record name | VBY-825 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1310340589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.